o-Hydroxyatorvastatin lactone

Drug Metabolism Enzyme Kinetics Drug-Drug Interaction

o-Hydroxyatorvastatin lactone is a non-interchangeable metabolite reference standard. Its neutral lactone ring confers 20–83× higher CYP3A4 clearance than the acid form, and its distinct LOD (0.15 ng/mL vs. 0.06 ng/mL for parent atorvastatin) makes generic substitution scientifically invalid. Use this exact CAS-designated compound to ensure accurate quantification in LC‑MS/MS bioanalysis, valid DDI assessments, and pharmacopoeial impurity control. Non-fungible with atorvastatin acid, lactone, or para‑hydroxy isomers.

Molecular Formula C33H33FN2O5
Molecular Weight 556.6 g/mol
CAS No. 163217-74-1
Cat. No. B194414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Hydroxyatorvastatin lactone
CAS163217-74-1
Synonyms2-Hydroxy Atorvastatin Lactone(EP);  Atorvastatin 2-Hydroxy Lactone;  5-(4-Fluorophenyl)-N-(2-hydroxyphenyl)-2-(1-methylethyl)-4-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide;  O-Hydroxy Atorvastatin Lactone
Molecular FormulaC33H33FN2O5
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
InChIInChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40)/t24-,25-/m1/s1
InChIKeyMNECBMZJZFGTIK-JWQCQUIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





o-Hydroxyatorvastatin Lactone (CAS 163217-74-1): Baseline Characteristics and Analytical Context


o-Hydroxyatorvastatin lactone (CAS 163217-74-1, also known as 2-Hydroxy Atorvastatin Lactone or Ortho-Hydroxy Atorvastatin Lactone) is a major active lactone metabolite of atorvastatin, a widely prescribed synthetic statin [1]. It is formed via cytochrome P450 (CYP)-mediated hydroxylation, primarily by CYP3A4 and CYP3A5, and exists in equilibrium with its open-ring hydroxy acid form [2]. The compound is a potent, competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [3]. As a neutral lactone species, it exhibits fundamentally different physicochemical properties, metabolic liability, and drug-drug interaction (DDI) potential compared to its anionic acid counterpart and other statin-related molecules, making it a critical reference standard for analytical method development, pharmacokinetic studies, and impurity profiling in atorvastatin pharmaceutical quality control .

Why o-Hydroxyatorvastatin Lactone (CAS 163217-74-1) Cannot Be Substituted with Closely Related Analogs


The atorvastatin metabolic cascade comprises multiple active species (acid, lactone, ortho-hydroxy, and para-hydroxy forms), each with distinct pharmacokinetic and pharmacodynamic properties. Generic substitution among these entities—for instance, using atorvastatin acid, atorvastatin lactone, or p-hydroxyatorvastatin as a surrogate for o-hydroxyatorvastatin lactone—is scientifically invalid. The neutral lactone ring of o-hydroxyatorvastatin lactone confers a 20- to 83-fold higher intrinsic clearance via CYP3A4 compared to the corresponding anionic acid form, fundamentally altering its metabolic fate and drug-drug interaction risk profile [1]. Furthermore, its binding affinity to the HMG-CoA reductase target (Kd = 27.4 nM) and its proportional contribution to circulating inhibitory activity (~70% collectively with other metabolites) are non-fungible with the parent drug or its para-isomer [2][3]. In analytical chemistry, the compound exhibits different chromatographic behavior (e.g., a higher limit of detection of 0.15 ng/mL vs. 0.06 ng/mL for atorvastatin and p-hydroxyatorvastatin), requiring specific reference standards for accurate quantification [4]. Consequently, for applications in bioanalytical method validation, pharmaceutical impurity profiling, and mechanistic DDI studies, the use of this exact CAS-designated compound is mandatory to ensure data integrity and regulatory compliance.

Quantitative Differentiation Evidence for o-Hydroxyatorvastatin Lactone (CAS 163217-74-1) vs. Key Comparators


CYP3A4 Binding Affinity (Km): Ortho-Hydroxy Lactone vs. Ortho-Hydroxy Acid

The lactone form of o-hydroxyatorvastatin exhibits a markedly higher affinity for CYP3A4 than its corresponding open-ring acid form. This is quantified by the Michaelis constant (Km), where a lower value indicates higher enzyme affinity. The lactone form (o-hydroxyatorvastatin lactone) has a Km of 3.9 ± 0.2 μM, whereas the acid form (ortho-hydroxy atorvastatin acid) has a Km of 29.7 ± 9.4 μM [1]. This 7.6-fold difference in binding affinity is a critical determinant of metabolic clearance and the propensity for CYP-mediated drug-drug interactions.

Drug Metabolism Enzyme Kinetics Drug-Drug Interaction

Intrinsic Clearance (CLint): Ortho-Hydroxy Lactone Formation vs. Acid Metabolism

The rate of formation of the ortho-hydroxy metabolite is 20-fold higher when atorvastatin lactone serves as the substrate compared to when atorvastatin acid is the substrate. The intrinsic clearance (CLint) for ortho-hydroxy metabolite formation from atorvastatin lactone is 923 ± 965 μl·min⁻¹·mg⁻¹, whereas from atorvastatin acid it is 45.8 ± 59.1 μl·min⁻¹·mg⁻¹ [1]. This demonstrates that lactone metabolism is the dominant route for generating the active ortho-hydroxy species in vivo.

Pharmacokinetics In Vitro Metabolism Hepatic Clearance

HMG-CoA Reductase Binding Affinity (Kd): Ortho-Hydroxy Metabolite vs. Parent Atorvastatin

The active ortho-hydroxy metabolite demonstrates high-affinity binding to the pharmacological target HMG-CoA reductase, with a dissociation constant (Kd) of 27.4 nM (pKd = 7.56) determined by isothermal titration calorimetry [1]. While the parent drug atorvastatin is also a potent inhibitor, the ortho-hydroxy metabolite is the predominant active species in systemic circulation, and its in vitro inhibitory potency is equivalent to that of atorvastatin [2]. This quantitative target engagement is a key component of the overall circulating inhibitory activity.

Pharmacodynamics Target Engagement Enzyme Inhibition

Circulating HMG-CoA Reductase Inhibitory Activity Contribution: Ortho- vs. Para-Hydroxy Metabolites

The ortho-hydroxy metabolite is the predominant active metabolite in systemic circulation, contributing significantly to the total circulating HMG-CoA reductase inhibitory activity. Collectively, ortho- and para-hydroxylated metabolites account for approximately 70% of the total circulating inhibitory activity [1]. In a matrix filter analysis of atorvastatin and its metabolites, the average concentration of ortho-hydroxyatorvastatin (8.28 nmol/L) was 7-fold higher than that of para-hydroxyatorvastatin (1.18 nmol/L) [2]. This establishes ortho-hydroxyatorvastatin as the more abundant and pharmacologically significant active metabolite.

Pharmacodynamics Bioanalysis Therapeutic Drug Monitoring

Analytical Method Sensitivity: LOD Comparison with Parent Atorvastatin and Para-Isomer

In validated LC-MS/MS methods for the simultaneous quantification of atorvastatin and its metabolites in human plasma, the ortho-hydroxy metabolite (including its lactone form) consistently shows a higher limit of detection (LOD) than the parent drug and the para-isomer. Specifically, the LOD for ortho-hydroxyatorvastatin is 0.15 ng/mL, while atorvastatin and para-hydroxyatorvastatin have LODs of 0.06 ng/mL [1]. This 2.5-fold difference in analytical sensitivity is a critical parameter for method development and validation.

Bioanalysis LC-MS/MS Method Validation

Metabolic Stability in Human Liver Microsomes: o-Hydroxyatorvastatin Lactone vs. Parent Atorvastatin Lactone

A comparative study of statin metabolism in human liver microsomes (HLMs) revealed that the intrinsic clearance (CLint) of 2-hydroxyatorvastatin lactone (20-840 µl/min per milligram) is significantly lower than that of the parent atorvastatin lactone (3700 µl/min per milligram) [1]. This indicates that the hydroxylated metabolite is a much more stable lactone species, with a metabolic clearance rate up to 185-fold lower. This differential stability has implications for its persistence in systemic circulation and its potential to contribute to therapeutic activity.

Drug Metabolism In Vitro Stability Clearance

High-Impact Application Scenarios for o-Hydroxyatorvastatin Lactone (CAS 163217-74-1) in Research and Industry


Bioanalytical Method Development and Validation for Atorvastatin Metabolite Profiling

Due to the differential analytical sensitivity (LOD 0.15 ng/mL for o-hydroxyatorvastatin vs. 0.06 ng/mL for parent atorvastatin and p-hydroxyatorvastatin) [1], this certified reference standard is essential for establishing and validating accurate LC-MS/MS or UHPLC-MS/MS methods. Its use ensures the correct quantification of the ortho-hydroxy lactone metabolite in complex biological matrices, which is a regulatory requirement for bioequivalence studies and therapeutic drug monitoring.

In Vitro Drug-Drug Interaction (DDI) and CYP Enzyme Inhibition Studies

The unique lactone structure of this compound makes it the primary substrate for CYP3A4/5-mediated clearance, exhibiting a 7.6-fold higher affinity (Km = 3.9 ± 0.2 μM) than its corresponding acid form [2]. This property is critical for designing and interpreting in vitro DDI studies, such as CYP inhibition and induction assays, to predict clinically relevant interactions with co-administered drugs.

Pharmaceutical Impurity Profiling and Quality Control of Atorvastatin Drug Products

As a significant active metabolite that accounts for a substantial portion (~70% collectively with other metabolites) of circulating HMG-CoA reductase inhibitory activity [3], this compound is a key related substance that must be monitored and controlled during the manufacture and storage of atorvastatin API and finished dosage forms. Using this reference standard in HPLC/UV impurity analysis is essential to meet pharmacopoeial specifications and ensure drug product safety and efficacy.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Clinical Pharmacology Research

The compound's high binding affinity for HMG-CoA reductase (Kd = 27.4 nM) [4] and its predominant presence in systemic circulation (average 8.28 nmol/L vs. 1.18 nmol/L for the para-isomer) [5] make it a vital input parameter for physiologically based pharmacokinetic (PBPK) models. These models are used to simulate drug exposure in special populations (e.g., pediatrics, renal impairment) and to optimize dosing regimens. The compound's higher metabolic stability (CLint 20-840 vs. 3700 µl/min/mg for parent lactone) further refines IVIVE predictions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for o-Hydroxyatorvastatin lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.